4-(2-Fluoropyridin-4-yl)piperazin-2-one
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Overview
Description
4-(2-Fluoropyridin-4-yl)piperazin-2-one is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
4-(2-Fluoropyridin-4-yl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This inhibition leads to the disruption of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are investigated for their anti-tubercular activity.
Uniqueness
4-(2-Fluoropyridin-4-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoropyridine moiety enhances its stability and reactivity compared to other piperazine derivatives .
Properties
Molecular Formula |
C9H10FN3O |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-(2-fluoropyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10FN3O/c10-8-5-7(1-2-11-8)13-4-3-12-9(14)6-13/h1-2,5H,3-4,6H2,(H,12,14) |
InChI Key |
RTFDJPCMQDXJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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